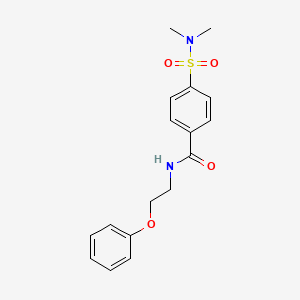![molecular formula C22H20N4O3S B2355638 N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-15-0](/img/structure/B2355638.png)
N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of imidazo[2,1-b][1,3]thiazole, which is a heterocyclic compound . These types of compounds are often used in the development of new drugs due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely include an imidazo[2,1-b][1,3]thiazole core, which is a bicyclic structure containing nitrogen, sulfur, and carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be complex and varied. For instance, one study reported the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea to produce a related compound .
Applications De Recherche Scientifique
1. Synthesis and Biological Activities
N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide and its derivatives have been synthesized and examined for their biological activities. These compounds have shown a range of biological effects, including anti-inflammatory, analgesic, antitumor, antibacterial, and anticonvulsant properties. Specifically, some derivatives were found to inhibit cyclooxygenase enzymes, showing significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Others demonstrated cytotoxicity against various cancer cell lines, suggesting potential as antitumor agents (Hassan, Hafez, & Osman, 2014). Furthermore, these compounds have been involved in the synthesis of diverse heterocyclic compounds, highlighting their importance as building blocks in organic synthesis (Gomha & Abdel‐Aziz, 2012).
2. Antimicrobial Properties
Several studies have focused on the antimicrobial properties of these compounds. Novel derivatives have been synthesized and tested against a range of bacterial and fungal species, including those that contaminate food and cause diseases in plants, animals, and humans. Some of these compounds have shown promising antimicrobial activities, making them potential candidates for the development of new antimicrobial agents (Incerti et al., 2017).
3. Synthesis and Characterization
The compound has also been a crucial intermediate in the synthesis of various heterocyclic compounds. These synthetic efforts have led to the creation of novel compounds with potential biological and pharmaceutical applications. The compounds have been characterized using various analytical and spectroscopic techniques, ensuring the accuracy of the synthesis and the potential for further applications (Dangi, Hussain, & Talesara, 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-13-20(21(28)24-17-6-4-5-16(11-17)23-14(2)27)30-22-25-19(12-26(13)22)15-7-9-18(29-3)10-8-15/h4-12H,1-3H3,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUPJRUIFWSTAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC(=C4)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B2355558.png)
![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)
![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2355560.png)
![1-[(4-Propylphenyl)sulfonyl]piperazine](/img/structure/B2355561.png)



![4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B2355566.png)
![ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2355568.png)


